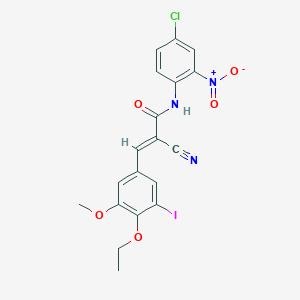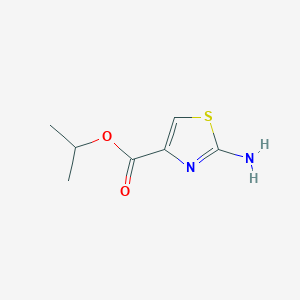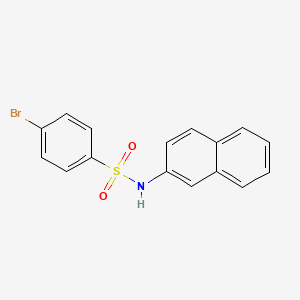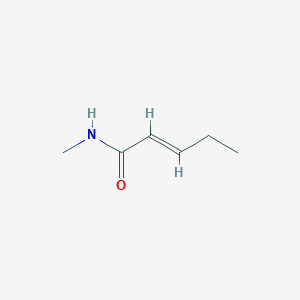![molecular formula C13H21NO2S B7549903 N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide, commonly referred to as MMPI, is a chemical compound that has gained significant attention in scientific research. MMPI is a potent inhibitor of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Wirkmechanismus
MMPI inhibits the activity of metalloproteinases by binding to the active site of the enzyme. Metalloproteinases are involved in the degradation of extracellular matrix proteins, which are essential for maintaining the structural integrity of tissues. Inhibition of metalloproteinases by MMPI prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
MMPI has been shown to have anti-inflammatory and anti-angiogenic effects. Inhibition of metalloproteinases by MMPI reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. MMPI also inhibits the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMPI in lab experiments is its potent inhibitory activity against metalloproteinases. MMPI is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MMPI is its non-specific inhibition of metalloproteinases, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the research on MMPI. One of the areas of interest is the development of more specific inhibitors of metalloproteinases. Another area of research is the investigation of the potential use of MMPI in combination with other drugs for the treatment of various diseases. Additionally, the development of new methods for the delivery of MMPI to specific tissues and organs is an area of active research.
Conclusion:
In summary, MMPI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. MMPI inhibits the activity of metalloproteinases and has been shown to have anti-inflammatory and anti-angiogenic effects. While there are advantages and limitations to using MMPI in lab experiments, there are several future directions for the research on MMPI, including the development of more specific inhibitors of metalloproteinases and the investigation of its potential use in combination with other drugs.
Synthesemethoden
The synthesis of MMPI involves the reaction between N-methyl-N-(2-hydroxyethyl)amine and 2-methyl-2-(4-methylphenyl)propionaldehyde in the presence of methanesulfonic acid. The resulting product is then purified by column chromatography to obtain MMPI with high purity.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of metalloproteinases, which play a crucial role in the progression of these diseases. MMPI has also been investigated for its anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-11-6-8-12(9-7-11)13(2,3)10-14(4)17(5,15)16/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNSZJXMCDUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)



![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)




